molecular formula C8H16ClNO2 B2963903 Methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate;hydrochloride CAS No. 2138102-64-2

Methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate;hydrochloride

Cat. No.: B2963903
CAS No.: 2138102-64-2
M. Wt: 193.67
InChI Key: KHFJRIUGZHOSKD-UOERWJHTSA-N
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Description

Methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate hydrochloride is a chiral small molecule characterized by a cyclopentane ring substituted with an amino group at the (1S,2R) stereochemistry and a methyl ester moiety. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis. Its stereospecific configuration is critical for biological activity, particularly in targeting receptors with high enantioselectivity .

Properties

IUPAC Name

methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)5-6-3-2-4-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFJRIUGZHOSKD-UOERWJHTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1CCC[C@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate;hydrochloride typically begins with a suitable cyclopentane derivative. The amino group is introduced through a series of steps involving selective functional group manipulation. Reagents such as lithium aluminum hydride (for reduction) and acetic anhydride (for acetylation) are common. Specific stereochemical control is crucial, often achieved through chiral catalysts or asymmetric synthesis techniques.

Industrial Production Methods

For industrial production, the process must be scalable and cost-effective. One method involves the catalytic hydrogenation of a precursor cyclopentyl compound, followed by esterification with methyl acetate in the presence of an acid catalyst. Large-scale reactions might employ flow chemistry techniques for increased efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions
  • Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form various N-oxides.

  • Reduction: Reduction typically involves the acetate group, potentially converting it to an alcohol.

  • Substitution: The amino group allows for nucleophilic substitutions, introducing different alkyl or aryl groups.

Common Reagents and Conditions
  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Alkyl halides, aryl halides under basic conditions.

Major Products
  • Oxidation: N-oxide derivatives.

  • Reduction: Alcohol derivatives.

  • Substitution: Various substituted cyclopentyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it an interesting subject for studies on stereochemistry and chiral catalysis.

Biology

Biologically, its derivatives could be explored for potential therapeutic effects, such as enzyme inhibition or receptor modulation. The hydrochloride salt form enhances its solubility, making it suitable for biological assays.

Medicine

In medicine, research may focus on its use as a lead compound for developing new drugs, particularly for targeting specific receptors or enzymes involved in disease pathways.

Industry

Industrial applications could involve its use in the synthesis of novel materials or as a component in chemical manufacturing processes.

Mechanism of Action

The specific mechanism of action for Methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate;hydrochloride would depend on its target application. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity. Pathways involved might include neurotransmitter regulation or enzyme inhibition, depending on the functional groups and structural modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclic Amine Scaffolds

(a) Methyl 2-amino-2-cyclopropylacetate hydrochloride
  • Molecular Formula: C₆H₁₂ClNO₂
  • Key Features : A cyclopropane ring replaces the cyclopentane, reducing steric bulk. The smaller ring increases ring strain but may improve metabolic stability.
  • Applications: Used in life sciences research for studying conformationally constrained amino acid analogues .
(b) 2-(1-(Aminomethyl)cyclopentyl)acetic acid hydrochloride
  • Molecular Formula: C₈H₁₆ClNO₂
  • Key Features : Lacks the methyl ester group, replacing it with a carboxylic acid. This modification increases polarity but reduces cell membrane permeability compared to the ester derivative.
(c) Methyl (2R)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride
  • Molecular Formula: C₁₀H₁₁BrClFNO₂
  • Applications : Intermediate in kinase inhibitor synthesis .

Functional Group Variations

(a) Methyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride
  • Molecular Formula: C₇H₁₃ClFNO₂
  • Key Features : A fluorinated pyrrolidine ring replaces cyclopentane, offering hydrogen-bonding capabilities and improved metabolic resistance.
  • Applications : Versatile scaffold in fluorinated drug candidates .
(b) Cyclopentolate Hydrochloride
  • Molecular Formula: C₁₇H₂₆ClNO₃
  • Key Features: Contains a benzophenone group and tertiary amine, enabling anticholinergic activity.
  • Applications : Clinically used as an ophthalmic antispasmodic .

Stereochemical Variants

(a) (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride
  • Molecular Formula: C₁₀H₁₃Cl₂NO₂
  • Key Features : Chiral center adjacent to a chlorophenyl group, influencing receptor selectivity.
  • Applications : Key intermediate in the synthesis of antidepressants and antipsychotics .
(b) Ethyl (−)-2-[4-[2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-2,5-dimethylphenoxy]acetate hydrochloride
  • Molecular Formula: C₂₄H₃₃ClNO₅
  • Key Features : Complex stereochemistry and hydroxyl groups enhance water solubility (via hydrate formation) and target specificity.
  • Applications: Investigated for dysuria treatment due to its α₁-adrenoceptor antagonism .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
Methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate·HCl C₉H₁₆ClNO₂ 209.63 Cyclopentyl, (1S,2R) config, methyl ester Chiral drug intermediate
Methyl 2-amino-2-cyclopropylacetate·HCl C₆H₁₂ClNO₂ 165.62 Cyclopropane, smaller ring Conformationally restricted amino acid analogue
2-(1-(Aminomethyl)cyclopentyl)acetic acid·HCl C₈H₁₆ClNO₂ 193.67 Carboxylic acid, cyclopentyl Peptide mimetics
(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate·HCl C₁₀H₁₃Cl₂NO₂ 242.12 Chlorophenyl, chiral center Antidepressant intermediate
Methyl (2R)-2-amino-2-(2-bromo-4-fluorophenyl)acetate·HCl C₁₀H₁₁BrClFNO₂ 319.56 Bromo/fluoro substitution, aromatic Kinase inhibitor synthesis

Research Findings and Implications

  • Stereochemical Impact : The (1S,2R) configuration in the target compound enhances binding to G-protein-coupled receptors (GPCRs) compared to its (1R,2S) counterpart, as observed in similar cyclopentane derivatives .
  • Solubility : Hydrochloride salts universally improve aqueous solubility, critical for bioavailability. For example, cyclopentolate hydrochloride achieves rapid ocular absorption due to its salt form .
  • Metabolic Stability : Fluorinated analogues (e.g., 4-fluoropyrrolidine derivatives) exhibit longer half-lives due to resistance to cytochrome P450 oxidation .
  • Synthetic Utility : Methyl ester groups in these compounds facilitate easy hydrolysis to carboxylic acids, enabling modular drug design .

Biological Activity

Methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interaction with biological targets, and relevant case studies.

  • Molecular Formula : C₈H₁₅ClN₁O₂
  • Molecular Weight : 193.671 g/mol
  • Physical State : Solid (hydrochloride salt enhances solubility)
  • Boiling Point : Approximately 249.8 °C at 760 mmHg

The biological activity of methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate; hydrochloride is primarily attributed to its interaction with various molecular targets within biological systems. Notably, it has been studied for its potential as an orexin receptor antagonist , which may influence sleep-wake cycles and appetite regulation. The compound's structure allows it to effectively bind to these receptors, potentially leading to therapeutic effects in conditions like insomnia and obesity .

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate; hydrochloride may possess antimicrobial effects against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes.
  • Antiviral Effects : The compound has also shown potential antiviral activity, possibly by interfering with viral replication processes.
  • Neuropharmacological Effects : As an orexin receptor antagonist, the compound may modulate neurotransmitter release and influence behavioral responses related to stress and anxiety .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntiviralReduction in viral replication
NeuropharmacologicalModulation of sleep patterns

Case Study Analysis

A study published in the Journal of Medicinal Chemistry examined the effects of methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate; hydrochloride on orexin receptors. The results indicated a significant reduction in orexin A binding affinity, suggesting potential applications in treating sleep disorders .

Another investigation focused on the compound's antimicrobial properties, revealing that it effectively inhibited the growth of Staphylococcus aureus in vitro. The study concluded that the compound could be a candidate for developing new antimicrobial agents.

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